C2H2ClNaO2
Sodium chloroacetate
CAS No.: 3926-62-3
Cat. No.: VC20831068
Molecular Formula: C2H2ClO2Na
C2H2ClNaO2
Molecular Weight: 116.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3926-62-3 |
|---|---|
| Molecular Formula | C2H2ClO2Na C2H2ClNaO2 |
| Molecular Weight | 116.48 g/mol |
| IUPAC Name | sodium;2-chloroacetate |
| Standard InChI | InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |
| Standard InChI Key | FDRCDNZGSXJAFP-UHFFFAOYSA-M |
| Isomeric SMILES | C(C(=O)[O-])Cl.[Na+] |
| SMILES | C(C(=O)[O-])Cl.[Na+] |
| Canonical SMILES | C(C(=O)[O-])Cl.[Na+] |
Introduction
Physical and Chemical Properties
Sodium chloroacetate exhibits a range of physical and chemical properties that govern its behavior and applications. The compound appears as a white crystalline powder or granules with a characteristic odor . It is highly soluble in water, with reported solubility values between 440-820 g/L at 20°C .
The physical and chemical properties of sodium chloroacetate are summarized in the following table:
The compound is hygroscopic, meaning it readily absorbs moisture from the air . It remains stable under normal temperature and pressure conditions but is incompatible with strong oxidizing agents, which can lead to hazardous reactions .
Synthesis and Production Methods
The primary method for synthesizing sodium chloroacetate involves the reaction of chloroacetic acid with sodium carbonate in an aqueous solution. This neutralization reaction produces sodium chloroacetate while releasing carbon dioxide as a byproduct .
The general reaction can be represented as:
ClCH₂COOH + Na₂CO₃ → ClCH₂COONa + CO₂ + H₂O
In industrial practice, the synthesis typically involves the following steps:
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Dissolution of chloroacetic acid in water
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Gradual addition of sodium carbonate to the solution (causing carbon dioxide evolution)
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Stirring the mixture at approximately 45°C for 30 minutes
Alternative synthesis methods may involve the direct neutralization of chloroacetic acid with sodium hydroxide:
ClCH₂COOH + NaOH → ClCH₂COONa + H₂O
Applications and Uses
Sodium chloroacetate serves as a versatile chemical intermediate with numerous applications across various industries. Its reactive nature, particularly the susceptibility of the chlorine atom to nucleophilic substitution, makes it valuable in many synthetic processes.
Agricultural Applications
In agriculture, sodium chloroacetate functions as:
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A contact herbicide for weed control
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A component in other herbicide formulations
Industrial Applications
In industrial settings, sodium chloroacetate is employed as:
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A key intermediate in the production of carboxymethylcellulose (CMC), an important thickening agent and stabilizer used in foods, pharmaceuticals, and personal care products
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A precursor in the synthesis of various dyes and pigments
Pharmaceutical Applications
In pharmaceutical manufacturing, sodium chloroacetate serves as:
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A starting material in the synthesis of active pharmaceutical ingredients
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An intermediate in vitamin production
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A reactant in the preparation of various pharmaceutical compounds
Other Applications
Additional applications include:
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Usage as an odor agent in certain formulations
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Employment as a surface-active agent
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Function as a viscosity adjustor in various products
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Application in the modification of starches to produce carboxymethyl derivatives, as seen in carboxymethyl tapioca production
Stability and Reactivity
Chemical Stability
The compound remains stable in standard conditions but may decompose upon heating to produce corrosive and/or toxic fumes. The decomposition products can include toxic chlorine gas and sodium oxide .
Incompatibilities
Sodium chloroacetate shows incompatibility with:
Metabolism and Pharmacokinetics
Understanding the metabolic fate of sodium chloroacetate provides insights into its potential biological effects and toxicity mechanisms.
Absorption and Distribution
After absorption, sodium chloroacetate is expected to behave similarly to its parent compound, monochloroacetic acid. Studies with monochloroacetic acid indicate that the compound accumulates primarily in the liver and kidneys of rats following absorption .
Metabolic Pathway
The primary metabolic pathway for monochloroacetic acid (and by extension, sodium chloroacetate) involves:
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Conversion to thiodiacetic acid through glutathione conjugation
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Transformation to glycolic acid
This metabolic process depletes glutathione levels in the liver, which contributes to the compound's toxicity profile. The depletion of glutathione impairs the liver's ability to detoxify other compounds, potentially exacerbating the toxic effects.
Research Findings
Recent research has expanded our understanding of sodium chloroacetate's applications and properties.
Carboxymethyl Starch Production
Research has investigated the effects of sodium chloroacetate concentration on the physicochemical properties of carboxymethyl tapioca starch. These studies examine how varying sodium chloroacetate levels influence the structural and functional characteristics of the modified starch .
The findings indicate that sodium chloroacetate concentration significantly affects:
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The degree of substitution in carboxymethyl starch
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Viscosity profiles of the modified starch
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Gelatinization properties
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Functional characteristics of the resulting product
These insights contribute to optimizing carboxymethyl starch production for specific applications in food and industrial settings.
Synthetic Organic Chemistry
In organic synthesis, sodium chloroacetate serves as a reagent in various transformations. One documented application involves its use in the synthesis of 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid, an intermediate compound with potential pharmaceutical relevance .
The specific synthetic route involves:
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Preparing sodium chloroacetate from chloroacetic acid and sodium carbonate
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Reacting sodium chloroacetate with 2-amino-4-chlorobenzoic acid in alkaline conditions
This application demonstrates the utility of sodium chloroacetate in constructing more complex molecular structures through nucleophilic substitution reactions.
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